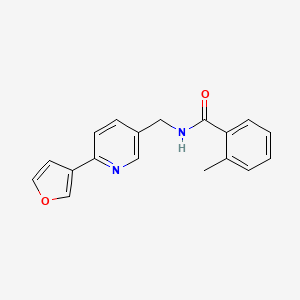

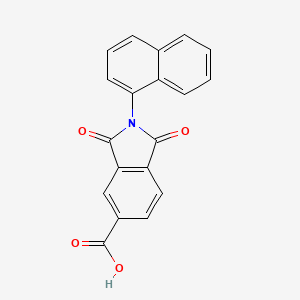

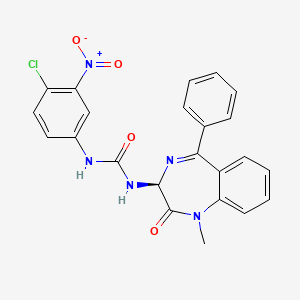

2-(naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Naphthalene derivatives are a class of arenes, consisting of two ortho-fused benzene rings . They have been found to display a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation .

Synthesis Analysis

While specific synthesis methods for the compound you mentioned are not available, similar compounds have been synthesized using various methods. For instance, a series of (naphthalen-1-yloxy)-acetic acid hydrazides was synthesized and screened for antibacterial, antifungal, and antiviral activities .Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be complex, depending on the specific compound. For example, the compound “1-Naphthylmethanol” has a molecular formula of CHO with an average mass of 158.197 Da .Chemical Reactions Analysis

The chemical reactions of naphthalene derivatives can vary widely. For instance, a series of (naphthalen-1-yloxy)-acetic acid hydrazides was synthesized and screened for antibacterial, antifungal, and antiviral activities .Physical And Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives can vary. For instance, “1-Naphthylmethanol” has a molecular formula of CHO with an average mass of 158.197 Da .Aplicaciones Científicas De Investigación

Organoselenium Chemistry

Selenium, an element similar to sulfur, plays a crucial role in organic chemistry. The compound you’ve mentioned contains a selenium atom, making it relevant to organoselenium chemistry. Researchers have explored its reactivity as both an electrophile and a nucleophile. Additionally, selenium-containing organic molecules often exhibit antibacterial and antifungal properties .

Synthetic Methodologies

Arylselenyl Acetic Acid Derivatives: This compound falls into the category of arylselenyl acetic acids. These derivatives find utility in various syntheses. Two primary approaches for their synthesis involve:

In your case, the naphthyl moiety serves as the aryl group, leading to the formation of (naphthalen-1-yl-selenyl)acetic acid derivatives .

Hydrogel-Based Drug Delivery

Slow Release of Doxorubicin (DOX): Researchers have explored hydrogels containing this compound for drug delivery applications. For instance, a hydrogel-DOX matrix demonstrated slow release kinetics when tested in vitro on breast cancer cells (MCF-7). The sustained release of DOX led to a significant reduction in cell viability over time .

Triazole Derivatives

Copper-Catalyzed Alkyne–Azide Cycloaddition (CuAAC): The compound naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate was synthesized using a copper(I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC). This process demonstrated excellent yield and high regioselectivity .

Mecanismo De Acción

The mechanism of action of naphthalene derivatives can depend on their specific structure and the biological system they interact with. For example, 1-naphthaleneacetic acid is used to treat digestive problems from excessive fat consumption and functional disorders of the gallbladder and bile ducts .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-naphthalen-1-yl-1,3-dioxoisoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11NO4/c21-17-14-9-8-12(19(23)24)10-15(14)18(22)20(17)16-7-3-5-11-4-1-2-6-13(11)16/h1-10H,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUEIEJNZVKFKKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49667382 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromoisothiazolo[3,4-b]pyridine](/img/structure/B2734362.png)

![3-(4-Chlorobenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2734368.png)

![5-Chloro-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2734376.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2734378.png)

![methyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2734381.png)